(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione
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Overview
Description
beta-D-Arabinofuran(1’,2’4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione: is a complex organic compound known for its unique structure and significant biological activities. This compound is part of a class of nucleoside analogs that have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione typically involves the heteroatom annulation of the amino oxazoline of D-arabinose. This process includes several steps:
Formation of the oxazoline ring: This is achieved by reacting D-arabinose with an appropriate amine under acidic conditions.
Cyclization: The oxazoline intermediate undergoes cyclization with a triazine derivative to form the desired tricyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different analogs.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazolo-triazine derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its cytostatic activity against various cancer cell lines, including murine leukemia and human T-lymphocytes.
Immunosuppressive Agents: This compound and its analogs have shown unusually specific immunosuppressive properties, making them potential candidates for treating autoimmune diseases.
Antimicrobial Studies: Research has also explored its potential as an antimicrobial agent, although significant antiviral activity has not been observed.
Mechanism of Action
The mechanism of action of beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
beta-D-Arabinofuranosylpyrazolo[3,4-d]pyrimidine: Another nucleoside analog with similar cytostatic properties.
beta-D-Arabinofuranosylpyrimidinone: Known for its antimicrobial activity.
Uniqueness
beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione stands out due to its specific immunosuppressive properties and its potential as a therapeutic agent in cancer treatment . Its unique tricyclic structure also contributes to its distinct biological activities.
Properties
CAS No. |
66528-42-5 |
---|---|
Molecular Formula |
C9H11N3O6 |
Molecular Weight |
257.2 g/mol |
IUPAC Name |
(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione |
InChI |
InChI=1S/C9H11N3O6/c1-11-7(15)10-8-12(9(11)16)6-5(18-8)4(14)3(2-13)17-6/h3-6,13-14H,2H2,1H3/t3-,4-,5+,6-/m1/s1 |
InChI Key |
DWLTVXYJYDFYTQ-ARQDHWQXSA-N |
Isomeric SMILES |
CN1C(=O)N=C2N(C1=O)[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O |
SMILES |
CN1C(=O)N=C2N(C1=O)C3C(O2)C(C(O3)CO)O |
Canonical SMILES |
CN1C(=O)N=C2N(C1=O)C3C(O2)C(C(O3)CO)O |
Synonyms |
beta-D-arabinofuran(1',2':4,5)oxazolo-1,3,5-triazine-5- N-methyl-4,6-dione |
Origin of Product |
United States |
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